6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This specific compound features an iodine atom at the 6th position, a methyl group at the 3rd position, and a (E)-2-(4-nitrophenyl)ethenyl group at the 2nd position, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-iodo-2-methylquinazolin-4(3H)-one as the core structure.
Formation of the Ethenyl Group: The (E)-2-(4-nitrophenyl)ethenyl group is introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Reaction Conditions: The Heck reaction is carried out under mild conditions, typically using a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The iodine atom at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: The major product would be 6-iodo-3-methyl-2-[(E)-2-(4-aminophenyl)ethenyl]quinazolin-4(3H)-one.
Substitution: Substituted quinazolinone derivatives with various functional groups at the 6th position.
Scientific Research Applications
6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with molecular targets in biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-iodo-2-methylquinazolin-4(3H)-one: Lacks the (E)-2-(4-nitrophenyl)ethenyl group, making it less complex.
3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Contains a chlorophenyl group instead of a nitrophenyl group.
3-(4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Contains a fluorophenyl group instead of a nitrophenyl group.
Uniqueness
6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is unique due to the presence of the (E)-2-(4-nitrophenyl)ethenyl group, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O3/c1-20-16(9-4-11-2-6-13(7-3-11)21(23)24)19-15-8-5-12(18)10-14(15)17(20)22/h2-10H,1H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLKVGTXLWKWAP-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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